6-Chloro-1-methoxy-benzotriazole
Description
Structure
3D Structure
Properties
CAS No. |
68930-08-5 |
|---|---|
Molecular Formula |
C7H6ClN3O |
Molecular Weight |
183.59 g/mol |
IUPAC Name |
6-chloro-1-methoxybenzotriazole |
InChI |
InChI=1S/C7H6ClN3O/c1-12-11-7-4-5(8)2-3-6(7)9-10-11/h2-4H,1H3 |
InChI Key |
PAIFCPOODZQKSG-UHFFFAOYSA-N |
Canonical SMILES |
CON1C2=C(C=CC(=C2)Cl)N=N1 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 6 Chloro 1 Methoxy Benzotriazole
Role as a Synthetic Auxiliary and Leaving Group in Organic Transformations
From a chemical standpoint, the benzotriazole (B28993) structure is noted for its versatility in synthetic applications. nih.gov It is widely utilized as a synthetic auxiliary, a chemical species that facilitates a reaction without being incorporated into the final product. nih.gov The benzotriazole moiety is also recognized as an effective leaving group in various organic reactions. nih.gov This utility stems from the stability of the resulting benzotriazole anion. For instance, N-acylbenzotriazoles are effective acylating agents that are convenient to handle. nih.gov While these principles are well-established for the benzotriazole scaffold, specific research detailing the performance of 6-Chloro-1-methoxy-benzotriazole in these roles is not extensively documented.
Participation in Carbon-Carbon, Carbon-Nitrogen, and Carbon-Sulfur Bond Formation
The application of benzotriazole derivatives extends to the formation of various chemical bonds. The N-acylbenzotriazole methodology, in particular, has been successfully employed for N-, O-, C-, and S-acylation reactions. nih.gov This demonstrates the role of the benzotriazole group in facilitating the creation of carbon-heteroatom and carbon-carbon bonds. nih.gov However, specific examples and mechanistic studies detailing the participation of this compound in carbon-carbon, carbon-nitrogen, and carbon-sulfur bond-forming reactions are not described in the available literature.
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of the benzotriazole ring system is characterized by its susceptibility to electrophilic substitution. chemicalbook.com These reactions can occur at the nitrogen atoms (N1 and N2) and at the 4-position of the fused benzene (B151609) ring. chemicalbook.com The fused benzene ring enhances the stability of the molecule. chemicalbook.com The specific nucleophilic and electrophilic reactivity profile of this compound, and how the chloro and methoxy (B1213986) substituents modulate this reactivity compared to the parent benzotriazole, requires further dedicated investigation.
Radical and Ionic Reaction Pathways
Benzotriazole has been identified as a potential precursor for radicals in certain chemical transformations. nih.gov Both ionic and radical pathways are fundamental mechanisms in organic chemistry, and the participation of a given compound depends on the reaction conditions and the nature of the other reactants. There is a lack of specific studies in the reviewed literature concerning the radical and ionic reaction pathways explicitly involving this compound.
Chelation and Complexation Behavior with Transition Metals
Benzotriazole and its derivatives are well-known for their ability to act as ligands, forming coordination complexes with various transition metals. researchgate.netrsc.org The nitrogen atoms in the triazole ring can donate lone pairs of electrons to metal ions, leading to the formation of stable chelates and coordination polymers. researchgate.netrsc.org This behavior is foundational to their use as corrosion inhibitors, particularly for copper and its alloys. chemicalbook.com
The synthesis of metal complexes with benzotriazole ligands has been achieved through various methods, including mechanochemical liquid-assisted grinding (LAG) and traditional thermal reactions. rsc.org These methods have yielded complexes and coordination polymers with metals such as manganese, cobalt, and zinc. rsc.org Characterization of these complexes is typically performed using techniques like single-crystal X-ray diffraction and simultaneous DTA/TG analysis to determine their structure and thermal properties. rsc.org While complexes with various substituted benzotriazoles have been prepared, specific reports on the synthesis and characterization of metal complexes with this compound as a ligand are not found in the surveyed literature.
The coordination chemistry of benzotriazole-containing ligands with metals like ruthenium, palladium, copper, and silver has been a subject of study. researchgate.net In many instances, coordination occurs through the N3 atom of the benzotriazole moiety. researchgate.net Depending on the structure of the ligand, it can act as a bidentate or bridging ligand, leading to the formation of mononuclear complexes or extended coordination polymers. researchgate.net The electronic properties of the benzotriazole group, which is considered relatively electron-rich, influence the nature of the ligand-metal interaction. researchgate.net The precise mechanistic details of how this compound interacts with transition metals have yet to be specifically reported.
Advanced Applications of 6 Chloro 1 Methoxy Benzotriazole in Specialized Chemical Synthesis
Precursor in Heterocycle Synthesis and Functionalized Molecule Construction
The benzotriazole (B28993) group is an excellent leaving group and can be readily substituted, making its derivatives valuable intermediates in the synthesis of a wide array of heterocyclic compounds. While specific research on 6-Chloro-1-methoxy-benzotriazole as a direct precursor is emerging, the broader family of benzotriazole derivatives has been extensively used in the construction of complex molecular frameworks.
The reactivity of the benzotriazole ring system allows for its strategic introduction into a molecule and subsequent replacement to form new carbon-carbon or carbon-heteroatom bonds. This strategy has been widely applied in the synthesis of bicyclic heterocyclic systems. nih.gov For instance, 1-(2H-Azirine-2-carbonyl)benzotriazoles have been utilized as building blocks for creating pyrrole-containing heterocycles. rsc.org These precursors, generated in a one-pot method, react with 1,3-diketones to form 2-((benzotriazol-1-yl)carbonyl)pyrroles, which can then undergo further annulations to produce complex fused systems like pyrrolo[1,2-c]oxazoles and 1H-pyrrolo[1,2-c]imidazoles. rsc.org The benzotriazolyl group in these intermediates acts as a synthetic handle that facilitates the construction of the desired heterocyclic core.
Furthermore, the anion of 1-[(methylthio)methyl]-1H-benzotriazole adds to heteroaryl ketones, initiating a 1,2-shift of the electron-rich heterocycle, demonstrating the utility of benzotriazole-mediated transformations in skeletal rearrangements. researchgate.net The presence of the chloro and methoxy (B1213986) substituents on the this compound molecule can be expected to modulate the reactivity and selectivity of such transformations, offering pathways to specifically functionalized heterocycles. The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methoxy group can influence the stability of intermediates and the regioselectivity of reactions, a principle often exploited in medicinal chemistry for the synthesis of drugs containing six-membered heterocycles. beilstein-journals.org
Catalytic Roles in Organic Reactions
Benzotriazole and its derivatives have gained significant attention as ligands in transition metal-catalyzed reactions. researchgate.net The nitrogen atoms in the triazole ring can coordinate to metal centers, and the substituents on the benzene (B151609) ring can be tailored to fine-tune the electronic and steric properties of the resulting catalyst.
Hydrogenation and Deoxygenation Catalysis
While direct catalytic applications of this compound in hydrogenation and deoxygenation are not extensively documented, the benzotriazole framework is relevant in related catalytic processes. For instance, in the electrocatalytic hydrogenation of bio-oil, the goal is often to achieve selective hydrogenation while suppressing undesirable deoxygenation reactions. researchgate.net The electronic environment of the catalyst is crucial in steering the reaction towards the desired products. The substituents on a benzotriazole ligand, such as the chloro and methoxy groups in this compound, could potentially modulate the electronic structure of a metal catalyst to enhance selectivity in such transformations.
Cross-Coupling Reactions (e.g., Suzuki, Heck) Mediated by Benzotriazole Ligands
Benzotriazole-based ligands have proven to be efficient and cost-effective in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. researchgate.netresearchgate.net These reactions are fundamental for the formation of carbon-carbon bonds. Benzotriazole can act as an inexpensive, phosphine-free ligand that stabilizes the palladium catalyst and facilitates the catalytic cycle. researchgate.net
The general mechanism for the Suzuki reaction involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a boronic acid and reductive elimination to yield the biaryl product. masterorganicchemistry.com The efficiency of this process can be significantly influenced by the ligands coordinated to the palladium center. Bidentate ligands derived from benzotriazole have been synthesized and shown to be effective in a variety of cross-coupling reactions, tolerating a wide range of functional groups. researchgate.net The donor ability of the N=N bond in the benzotriazole ring enhances the bidentate nature of these ligands. researchgate.net
Unprecedented palladium-catalyzed denitrogenative Suzuki and carbonylative Suzuki coupling reactions of benzotriazoles with boronic acids have also been developed, leading to ortho-amino-substituted biaryl and biaryl ketone derivatives. rsc.org This highlights the versatile reactivity of the benzotriazole ring itself within catalytic cycles.
| Coupling Reaction | Catalyst System | Key Features |
| Suzuki-Miyaura | Palladium/Benzotriazole Ligand | Inexpensive, phosphine-free, good to excellent yields of biaryls. researchgate.net |
| Heck, Sonogashira | Copper/Palladium with Benzotriazole Ligands | Air-stable bidentate ligands, tolerates various functional groups. researchgate.net |
| N-Arylation of Imidazoles | CuI/Benzotriazole | Efficient and inexpensive system for C-N bond formation. researchgate.net |
| Denitrogenative Suzuki | Palladium | Ring opening of benzotriazoles to form ortho-amino-substituted biaryls. rsc.org |
Polymer-Supported Benzotriazole Catalysts
To enhance catalyst recyclability and simplify product purification, benzotriazole derivatives have been immobilized on solid supports. acs.orgnih.gov Polymer-supported benzotriazoles have been successfully employed as catalysts in the synthesis of tetrahydroquinolines. acs.orgnih.gov In these systems, benzotriazole derivatives, such as 5-(hydroxymethyl)benzotriazole and benzotriazole-5-carboxylic acid, are linked to supports like Merrifield resin, Wang resin, or poly(ethylene glycol). acs.orgnih.gov
These polymer-bound catalysts have been shown to effectively promote the condensation of aldehydes with aromatic amines to produce tetrahydroquinolines in high purity. acs.orgnih.gov A significant advantage of this approach is the straightforward recovery of the catalyst by simple filtration and its subsequent reuse without a discernible loss of activity. nih.gov The nature of the polymer support and the linker can influence the catalytic efficiency. For example, an ether-type linkage to Merrifield resin was found to be a particularly effective catalyst system. nih.gov
Building Block for Polymeric and Supramolecular Architectures
The rigid structure and potential for hydrogen bonding and π-π stacking interactions make benzotriazole derivatives attractive building blocks for the construction of polymers and supramolecular assemblies with specific functions.
Integration into Polymer Backbones and Dendrimeric Structures
Benzotriazole units have been incorporated into the backbones of π-conjugated polymers, which are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs). mdpi.com For instance, D-π-A (donor-π-acceptor) type conjugated polymers containing benzotriazole as the acceptor unit have been synthesized via palladium-catalyzed direct C-H cross-coupling polycondensation. mdpi.com This method allows for the effective copolymerization of electron-deficient benzotriazole units with electron-rich thiophene (B33073) derivatives. mdpi.com
The resulting polymers exhibit interesting physicochemical properties and have been evaluated for their light-emitting performance. mdpi.com The molecular weight and yield of the polymers can be influenced by the specific donor comonomer used in the polycondensation reaction.
| Polymer | Donor Unit | Mn ( g/mol ) | Yield (%) |
| P1 | 3-octylthiophene | 22,300 | 93 |
| P2 | 2,2'-bithiophene | 28,100 | 82 |
| Data from a study on the polycondensation of 5,6-difluoro-2-(2-hexyldecyl)-2H-benzotriazole with various thiophene derivatives. mdpi.com |
Furthermore, molecular engineering of benzotriazole-based polymer donors has led to high-performance all-polymer solar cells. rsc.org By modifying the polymer structure, for example through asymmetric halogen substitution, the device performance can be significantly enhanced, achieving record power conversion efficiencies. rsc.org The specific substitution pattern on the benzotriazole unit, such as the chloro and methoxy groups in this compound, would be expected to impart distinct electronic and solubility properties to the resulting polymers, thereby influencing their performance in electronic devices.
Supramolecular Self-Assembly and Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The unique electronic and structural characteristics of this compound make it a candidate for forming ordered supramolecular structures through a combination of hydrogen bonding and π-π stacking interactions. The chloro-substituent on the benzene ring and the methoxy group on the triazole ring play crucial roles in modulating these interactions.
Hydrogen Bonding:
Although this compound itself lacks a traditional hydrogen bond donor (like an N-H group), the nitrogen atoms of the benzotriazole ring can act as hydrogen bond acceptors. In the presence of suitable donor molecules, intermolecular hydrogen bonds can be formed. For instance, in the crystal structure of the related compound 1-chloromethyl-1H-1,2,3-benzotriazole, molecules are linked through intermolecular C—H⋯N hydrogen bonds, forming chains. nih.gov Similar interactions could be anticipated for this compound in co-crystals or solvates.
Studies on other benzotriazole derivatives, such as 1-((1H-benzotriazol-1-yl)methyl)naphthalen-2-ol, have shown the formation of intermolecular O-H⋯N hydrogen bonds, which dictate the molecular conformation and lead to extended zig-zag chains in the solid state. nih.govmdpi.com The presence of the oxygen atom in the methoxy group of this compound could also potentially participate in weak C-H···O interactions, further stabilizing supramolecular assemblies. Research on fluorinated 1,2,3-triazole derivatives has highlighted the importance of N–H⋯O hydrogen bonds in connecting neighboring molecules. rsc.org
π-π Stacking:
The aromatic benzotriazole core of this compound is predisposed to engage in π-π stacking interactions, which are a significant driving force for the self-assembly of aromatic molecules. These interactions involve the stacking of the electron-rich π-systems of the aromatic rings. The substitution pattern, including the chloro and methoxy groups, influences the electronic nature of the aromatic system and, consequently, the geometry and strength of these stacking interactions.
In related systems, such as activated benzotriazoles, π-π stacking is a key feature in their crystal packing. rsc.org For instance, in the crystal structure of 1-methanesulfonyl-1H-1,2,3-benzotriazole, molecules associate primarily through π-π stacking of their benzene rings, with a centroid-centroid distance of 3.5865 (8) Å, leading to the formation of columnar stacks. researchgate.net The presence of a halogen substituent can further modulate these interactions. In some halogenated benzimidazoles, both C–H···π and π···π interactions are observed, while in others, intermolecular halogen···nitrogen contacts play a role. glentham.com The distance between parallel rings is a key indicator of π-π stacking, with distances around 3.3 to 3.8 Å being typical. researchgate.net
The combination of these non-covalent forces can lead to the formation of well-defined one-, two-, or three-dimensional supramolecular architectures. The precise nature of these assemblies will depend on a delicate balance of these interactions, as well as steric factors.
Interactive Data Table: Predicted Non-Covalent Interactions for this compound
| Interaction Type | Potential Participating Atoms/Groups | Predicted Role in Self-Assembly |
| Hydrogen Bonding (Acceptor) | Triazole Nitrogen Atoms | Formation of chains or networks with hydrogen bond donors. |
| Weak C-H···O Hydrogen Bonding | Methoxy Group Oxygen | Stabilization of local conformation and packing. |
| π-π Stacking | Benzotriazole Aromatic System | Formation of columnar stacks or layered structures. |
| Halogen Bonding | Chlorine Atom | Potential for directional interactions with nucleophilic atoms. |
Detailed Research Findings (Inferred from Analogs):
While direct experimental data for this compound is not available, research on analogous compounds provides valuable insights:
Influence of Substituents on Stacking: Studies on substituted benzotriazoles indicate that electron-withdrawing or -donating groups can tune the π-electron density of the aromatic system, thereby affecting the offset and distance of the π-π stacking. rsc.org The chloro group in the 6-position would be expected to influence the electrostatic potential of the aromatic surface, potentially favoring specific stacking geometries.
Role in Crystal Engineering: The predictable nature of these non-covalent interactions in benzotriazole derivatives makes them valuable building blocks in crystal engineering. cam.ac.uk By understanding the interplay of hydrogen bonding and π-π stacking, it is possible to design and synthesize novel crystalline materials with desired topologies and properties. This compound, with its specific functionalization, represents a potentially useful synthon in this context.
Computational and Theoretical Chemistry Studies of 6 Chloro 1 Methoxy Benzotriazole
Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For benzotriazole (B28993) derivatives, DFT calculations, often using the B3LYP functional, provide valuable information on optimized geometries, electronic distribution, and reactivity indices. nih.govscirp.org The presence of a chlorine atom at the 6-position and a methoxy (B1213986) group at the 1-position of the benzotriazole ring in 6-Chloro-1-methoxy-benzotriazole significantly influences its electronic properties. The chlorine atom, being an electron-withdrawing group, and the methoxy group, being an electron-donating group, create a unique electronic environment within the molecule.
The electronic structure of benzotriazoles is a key determinant of their chemical behavior. nih.gov The interplay of the electron-withdrawing chloro group and the electron-donating methoxy group in this compound affects the electron density distribution across the aromatic system and the triazole ring. This, in turn, influences the molecule's reactivity towards electrophilic and nucleophilic attacks.
Studies on substituted benzotriazoles have shown that the nature and position of substituents dictate the electronic and, consequently, the chemical properties. acs.org For instance, electron-withdrawing groups can enhance the electrophilicity of certain positions on the ring, while electron-donating groups can increase nucleophilicity. In the case of this compound, the methoxy group at the N1 position is expected to increase the electron density on the triazole part of the molecule, while the chloro group on the benzene (B151609) ring will withdraw electron density.
The reactivity of benzotriazole derivatives can be further understood by analyzing the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity. jocpr.com For this compound, the HOMO is likely to be localized on the part of the molecule influenced by the electron-donating methoxy group, while the LUMO may be influenced by the electron-withdrawing chlorine atom.
Quantum Chemical Descriptors and Structure-Reactivity Correlations
Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in quantifying its reactivity and other properties. These descriptors are crucial for establishing structure-reactivity correlations. For benzotriazole derivatives, descriptors such as HOMO and LUMO energies, HOMO-LUMO gap, electronegativity (χ), chemical hardness (η), and global softness (S) are often calculated to predict their behavior. researchgate.net
The following table illustrates typical quantum chemical descriptors that would be calculated for this compound, based on general knowledge from studies on related compounds.
| Descriptor | Formula | Significance |
| HOMO Energy (EHOMO) | - | Electron donating ability |
| LUMO Energy (ELUMO) | - | Electron accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity and stability |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Tendency to attract electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |
| Global Softness (S) | 1/(2η) | Measure of reactivity |
This table is illustrative and the values would need to be calculated specifically for this compound using appropriate computational methods.
The inhibition efficiencies of benzotriazole derivatives in various applications have been correlated with these quantum chemical descriptors. researchgate.net For example, a higher HOMO energy can be associated with better performance as a corrosion inhibitor due to enhanced adsorption on metal surfaces. The specific values of these descriptors for this compound would determine its potential efficacy in such applications.
Investigation of Tautomeric Forms and Isomer Stability
Benzotriazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. researchgate.net The relative stability of these tautomers is influenced by the nature and position of substituents on the benzotriazole ring. researchgate.net For N-substituted benzotriazoles, the substituent is fixed on a nitrogen atom, leading to isomeric forms rather than tautomers. In the case of this compound, the methoxy group is on the N1 nitrogen, defining it as a 1-methoxy isomer.
Computational studies, often employing ab initio methods, are used to determine the relative stabilities of different isomers. nih.gov It has been shown that for many N-substituted benzotriazoles, the 1-substituted isomer (1H-benzotriazole derivative) is generally more stable than the 2-substituted isomer (2H-benzotriazole derivative). gsconlinepress.com However, the energy difference can be small and influenced by the solvent and the nature of the substituent. gsconlinepress.com
For this compound, a comparative study of the 1-methoxy and the hypothetical 2-methoxy and 3-methoxy isomers would be necessary to definitively establish their relative stabilities. Such a study would involve geometry optimization and energy calculations for each isomer.
Molecular Dynamics Simulations for Conformational Analysis
An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., in a solvent box) and calculating the forces between atoms to predict their motion over time. This would provide insights into:
Conformational Preferences: The most stable conformations of the methoxy group relative to the benzotriazole ring.
Intermolecular Interactions: How the molecule interacts with solvent molecules or other molecules in its environment.
Flexibility: The degree of rotational freedom around the N-O bond of the methoxy group.
Such simulations are particularly useful for understanding how the molecule might interact with a biological target or a material surface. For example, in the context of drug design, MD can help to understand the binding dynamics of a molecule to a receptor. nih.gov
Spectroscopic Property Prediction (e.g., NMR, IR, UV-Vis)
Computational methods are frequently used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for structure verification.
NMR Spectroscopy: The chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy are highly sensitive to the electronic environment of the nuclei. Theoretical calculations, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. researchgate.net For this compound, these calculations would help in assigning the signals in an experimental spectrum to specific protons and carbons in the molecule. The presence of the chloro and methoxy groups would cause characteristic shifts in the signals of the aromatic protons and carbons. Studies on substituted benzotriazoles have shown that ¹³C NMR is a useful tool for identifying N-alkyl isomers. researchgate.net
IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which can be compared with an experimental IR spectrum. jocpr.com The calculated spectrum for this compound would show characteristic bands for the C-Cl stretching, C-O stretching of the methoxy group, N-O stretching, and the vibrations of the benzotriazole ring system.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. scirp.org The calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For this compound, the UV-Vis spectrum is expected to show absorptions characteristic of the benzotriazole chromophore, with shifts influenced by the chloro and methoxy substituents.
The following table provides a hypothetical summary of predicted spectroscopic data for this compound based on general principles and data from related compounds.
| Spectroscopic Technique | Predicted Features |
| ¹H NMR | Aromatic protons with distinct chemical shifts due to the influence of the chloro and methoxy groups. A singlet for the methoxy protons. |
| ¹³C NMR | Distinct signals for the carbons of the benzotriazole ring, with shifts influenced by the substituents. A signal for the methoxy carbon. |
| IR Spectroscopy | Characteristic absorption bands for C-H, C=C, C-N, N=N, C-Cl, and C-O stretching and bending vibrations. |
| UV-Vis Spectroscopy | Absorption bands in the UV region corresponding to π→π* and n→π* transitions of the benzotriazole system. |
This table is illustrative and the specific values would require dedicated computational studies.
Advanced Spectroscopic and Structural Elucidation Methodologies for 6 Chloro 1 Methoxy Benzotriazole
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is the cornerstone for determining the molecular skeleton of 6-Chloro-1-methoxy-benzotriazole in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
1D NMR (¹H, ¹³C) and 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
One-dimensional (1D) NMR provides the initial overview of the proton and carbon environments. For this compound, the ¹H NMR spectrum is expected to show signals for the methoxy (B1213986) group protons and the three aromatic protons. The ¹³C NMR spectrum would display seven distinct signals, one for the methoxy carbon and six for the carbons of the benzotriazole (B28993) ring system.
Two-dimensional (2D) NMR techniques are essential for unambiguously assigning these signals and confirming the substitution pattern.
COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling correlations, identifying which protons are adjacent to each other on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly bonded. This allows for the definitive assignment of protonated carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, irrespective of their bonding. A NOESY correlation between the methoxy group protons and the proton at position 7 of the benzotriazole ring would provide definitive evidence for the 1-methoxy isomer.
While specific experimental spectra for this compound are not widely published, predicted chemical shifts based on its structure and data from analogous compounds provide a reliable reference.
Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | |||
|---|---|---|---|---|
| Proton Position | Predicted Shift (ppm) | Multiplicity | Carbon Position | Predicted Shift (ppm) |
| H-4 | ~7.8 | d | C-4 | ~120 |
| H-5 | ~7.4 | dd | C-5 | ~125 |
| H-7 | ~7.9 | d | C-6 | ~133 |
| -OCH₃ | ~4.2 | s | C-7 | ~110 |
| C-3a | ~145 | |||
| C-7a | ~130 | |||
| -OCH₃ | ~68 |
Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., HRMS, ESI-MS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as gaining structural insights from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula. For this compound (C₇H₆ClN₃O), the exact mass can be calculated and compared to the experimental value, typically with an error of less than 5 ppm. Techniques like Electrospray Ionization (ESI) are soft ionization methods that typically generate the protonated molecular ion, [M+H]⁺. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of approximately 3:1) would be clearly visible in the mass spectrum for the molecular ion and any chlorine-containing fragments, serving as a key diagnostic feature.
Tandem mass spectrometry (MS/MS) experiments involve isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. The fragmentation pattern provides a roadmap of the molecule's structure.
Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion/Fragment | Formula | Calculated m/z for ³⁵Cl Isotope | Notes |
|---|---|---|---|
| [M+H]⁺ | [C₇H₇ClN₃O]⁺ | 184.0272 | Protonated molecular ion. |
| [M-N₂]⁺ | [C₇H₆ClNO]⁺ | 155.0138 | Loss of neutral nitrogen gas, characteristic of triazoles. |
| [M-OCH₃]⁺ | [C₆H₄ClN₃]⁺ | 153.0094 | Loss of the methoxy radical. |
| [M-N₂-CO]⁺ | [C₆H₆ClN]⁺ | 127.0189 | Subsequent loss of carbon monoxide. |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation or the inelastic scattering of laser light (Raman) corresponds to the energies of bond stretching, bending, and other molecular vibrations. These spectra serve as a molecular "fingerprint" and confirm the presence of key functional groups.
For this compound, characteristic vibrational bands would confirm the presence of the aromatic system, the methoxy group, the triazole ring, and the carbon-chlorine bond. While Raman spectroscopy provides similar information, selection rules often make it more sensitive to symmetric vibrations and non-polar bonds, such as the N=N bond in the triazole ring.
Predicted IR and Raman Vibrational Frequencies for this compound
| Frequency Range (cm⁻¹) | Assignment | Technique |
|---|---|---|
| 3100-3000 | Aromatic C-H stretching | IR, Raman |
| 2980-2850 | Aliphatic C-H stretching (-OCH₃) | IR, Raman |
| 1610-1580 | Aromatic C=C ring stretching | IR, Raman |
| 1400-1300 | N=N stretching (triazole ring) | IR, Raman |
| 1260-1000 | C-O stretching (-OCH₃) | IR |
| 850-750 | C-Cl stretching | IR |
| 900-675 | Aromatic C-H out-of-plane bending | IR |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a compound in the solid state. By diffracting X-rays off a single crystal, one can determine the exact spatial coordinates of each atom in the crystal lattice.
Although a specific crystal structure for this compound is not publicly documented, this technique would provide unequivocal proof of its molecular structure. It would confirm:
The planarity of the fused benzotriazole ring system.
The exact location of the chlorine atom at position 6 and the methoxy group at position N1.
Precise bond lengths and angles for every bond in the molecule.
The conformation of the methoxy group relative to the benzotriazole ring.
Intermolecular interactions, such as pi-stacking or other non-covalent forces, that govern the crystal packing arrangement.
Analysis of related structures, such as 1-chloromethyl-1H-1,2,3-benzotriazole, shows the benzotriazole ring system to be essentially planar, a feature that is expected to be conserved in the title compound. researchgate.net
UV-Visible Absorption and Photoluminescence Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) absorption spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. The benzotriazole moiety is a known chromophore, and its derivatives typically exhibit strong absorption bands in the UV region.
For this compound, the spectrum is expected to show characteristic absorption maxima (λ_max) arising from π → π* electronic transitions within the conjugated aromatic and triazole ring system. The presence of the chloro and methoxy substituents can cause slight shifts in the position and intensity of these absorption bands compared to the parent benzotriazole molecule. nist.gov
Future Research Directions and Emerging Paradigms in 6 Chloro 1 Methoxy Benzotriazole Chemistry
Development of Novel Synthetic Routes with Enhanced Sustainability
The chemical industry is increasingly focused on developing synthetic methods that are not only efficient but also environmentally benign. For benzotriazole (B28993) derivatives, this includes the exploration of solvent-free reactions and the use of greener catalysts. gsconlinepress.comscielo.br A novel synthetic route for a benzimidazole (B57391) derivative, a related heterocyclic compound, has been developed using graphite (B72142) oxide as a catalyst in the absence of a solvent. scielo.br This approach is noted for its simplicity, high yield, and the ease of recrystallization of the product in ethanol. scielo.br Such methodologies could be adapted for the synthesis of 6-chloro-1-methoxy-benzotriazole, potentially reducing waste and energy consumption.
Further research into sustainable synthesis could involve:
Microwave-assisted synthesis: This technique has been shown to accelerate the synthesis of triazolobenzoxazepine and triazolobenzoxazocine heterocycles. gsconlinepress.com
High-throughput screening: This allows for the rapid optimization of reaction conditions and catalysts. numberanalytics.com
Catalytic cyclization: The use of catalysts can facilitate ring formation under milder conditions. numberanalytics.com
Cascade reactions: These multi-step reactions occurring in a single pot can significantly improve efficiency. numberanalytics.com
| Synthetic Strategy | Description | Potential Benefit for this compound Synthesis |
| Solvent-Free Synthesis | Reactions are conducted without a solvent, often using a catalyst like graphite oxide. scielo.br | Reduces solvent waste, simplifies purification, and can lead to higher yields. scielo.br |
| Microwave-Assisted Synthesis | Utilizes microwave radiation to heat reactions, often leading to dramatically reduced reaction times. gsconlinepress.com | Faster synthesis, potentially improving overall process efficiency. |
| Catalytic Cyclization | Employs catalysts to promote the formation of the heterocyclic ring structure. numberanalytics.com | Milder reaction conditions, increased selectivity, and reduced energy consumption. numberanalytics.com |
| Cascade Reactions | A series of intramolecular reactions that occur sequentially in a single step to form complex structures. numberanalytics.com | Increased atom economy and reduced number of synthetic steps. |
Exploration of Untapped Reactivity Profiles and Stereoselective Transformations
The reactivity of the benzotriazole ring system allows for a wide range of chemical modifications. Electrophilic substitution is known to occur at the N1- and N2-positions, as well as at the 4-position of the benzene (B151609) ring. chemicalbook.com The N-chloromethyl group of 1-(chloromethyl)benzotriazole, for instance, readily undergoes nucleophilic substitution with various nucleophiles. rsc.org
Future research should focus on exploring the unique reactivity of this compound, particularly in stereoselective transformations. This could involve leveraging the directing effects of the chloro and methoxy (B1213986) substituents to achieve high levels of regio- and stereocontrol in reactions such as:
Palladium-catalyzed C-H silylation: This method has been used to efficiently synthesize organosilicon compounds from 1-(2-iodophenyl)-1H-indoles, demonstrating good functional group tolerance. acs.org
N-alkylation: Various methods exist for the N-alkylation of benzotriazole derivatives, including solvent-free techniques and the Dimroth rearrangement. gsconlinepress.comresearchgate.net
Benzotriazolyl-mediated 1,2-shifts: The anion formed from the lithiation of 1-[(methylthio)methyl]-1H-benzotriazole can add to heteroaryl ketones, leading to interesting rearrangements. researchgate.net
Understanding the structure-activity relationships (SARs) is crucial for designing new derivatives with specific properties. For example, in a series of antiviral benzotriazole derivatives, the substitution pattern on the benzotriazole scaffold and the nature of the amide moiety were found to significantly influence antiviral activity. nih.gov
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry has become an indispensable tool in modern chemical research, offering powerful methods to predict molecular properties and reaction outcomes. numberanalytics.comcuny.edu Techniques like Density Functional Theory (DFT) and Molecular Mechanics (MM) are widely used to study the electronic structure, stability, and reactivity of heterocyclic compounds. numberanalytics.com
For this compound, computational modeling can be applied to:
Predict reactivity and stability: Guiding the design of new synthetic routes and optimizing reaction conditions. numberanalytics.comnumberanalytics.com
Elucidate reaction mechanisms: Providing insights into transition states and intermediates, which is crucial for understanding and controlling chemical reactions. numberanalytics.comnumberanalytics.com
Design novel compounds: Screening virtual libraries of derivatives to identify candidates with desired electronic, optical, or biological properties. numberanalytics.com
Understand intermolecular interactions: Molecular docking simulations can predict the binding of benzotriazole derivatives to biological targets, aiding in drug discovery. nih.gov
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Predict electronic structure, reactivity, and stability. numberanalytics.com |
| Molecular Mechanics (MM) | Simulate large systems and predict conformational energies. numberanalytics.com |
| Molecular Docking | Predict binding interactions with biological macromolecules. nih.gov |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyze chemical bonding and non-covalent interactions. scielo.br |
Integration into Next-Generation Functional Materials
The unique chemical and physical properties of benzotriazole derivatives make them attractive candidates for incorporation into advanced functional materials. Their fused aromatic system can participate in π-π stacking interactions, while the nitrogen atoms can form hydrogen bonds and coordinate with metal ions.
Potential applications for materials incorporating this compound include:
Corrosion inhibitors: Benzotriazole and its derivatives are well-known for their ability to protect metal surfaces from corrosion. science.gov 5-chloro-1,2,3-benzotriazol, for example, has been shown to stabilize the passive state of MNZh 5-1 alloy in a chloride solution. science.gov
Organic electronics: The conjugated π-system of benzotriazoles suggests potential for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). numberanalytics.com
Smart coatings: Encapsulated benzotriazole derivatives could be incorporated into coatings that release the inhibitor in response to a specific trigger, such as a change in pH, providing on-demand corrosion protection.
Pharmaceuticals: The benzotriazole scaffold is present in a number of clinically used and experimental drugs with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. nih.gov
The continued exploration of the fundamental chemistry of this compound, coupled with advances in synthetic methodology, computational chemistry, and materials science, promises to unlock a wealth of new applications for this versatile heterocyclic compound.
Q & A
Q. What are the standard synthetic routes for preparing 6-Chloro-1-methoxy-benzotriazole, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis of this compound derivatives typically involves cyclization reactions of precursor thiosemicarbazides or condensation of substituted anilines with chloro-substituted reagents. For example, a modified approach inspired by benzothiazole synthesis ( ) involves refluxing a thiosemicarbazide intermediate with phosphorous oxychloride (POCl₃) under anhydrous conditions. Key parameters include:
- Temperature: Prolonged reflux (~3 hours) at 80–100°C.
- Solvent: Use of POCl₃ as both solvent and chlorinating agent.
- Purification: Ice-water quenching followed by recrystallization from methanol.
| Reagent | Reaction Time | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| POCl₃ | 3 hours | 80–100°C | 60–75 | Adapted from |
| Methanol (recryst.) | 1 hour | RT | – |
Deviations in stoichiometry or incomplete drying of reagents may reduce yield.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should data be interpreted?
Methodological Answer: A multi-technique approach is recommended:
- X-ray Crystallography: Use SHELX (for structure refinement) and ORTEP-3 (for graphical representation) to resolve molecular geometry. SHELXL can handle high-resolution data and twinning, common in halogenated compounds .
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., methoxy and chloro groups). Typical shifts:
-
Chloro (Cl): Downfield ¹³C shift (~110–120 ppm).
-
Methoxy (OCH₃): Singlet at ~3.8–4.0 ppm (¹H) and ~55 ppm (¹³C).
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₇H₅ClN₃O: 200.02 g/mol).
Cross-validation between crystallographic data (bond lengths/angles) and computational models (DFT) resolves ambiguities .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental crystallographic data for this compound?
Methodological Answer: Discrepancies often arise from:
- Crystal Packing Effects: Non-covalent interactions (e.g., π-stacking) distorting bond angles.
- Refinement Errors: Overfitting in SHELXL due to low-resolution data.
Strategies:
- Use dual refinement tools (SHELXL and Olex2) to compare residual factors (R1/wR2) .
- Validate with spectroscopic data (e.g., NMR coupling constants to confirm rotational barriers).
- Apply Hirshfeld surface analysis to quantify intermolecular interactions .
Example workflow:
Experimental Data → SHELXL Refinement → ORTEP-3 Visualization → DFT Optimization → Hirshfeld Analysis
Q. What strategies are recommended for modifying substituents on the benzotriazole core to enhance specific physicochemical properties?
Methodological Answer: Substituent effects can be systematically studied via:
- Electron-Withdrawing Groups (EWG): Chloro/methoxy groups increase electrophilicity, aiding nucleophilic aromatic substitution (e.g., Suzuki coupling).
- Steric Considerations: Bulkier groups (e.g., benzyl) may require microwave-assisted synthesis to reduce reaction time ( ).
| Substituent | Reaction Condition | Outcome |
|---|---|---|
| 4-Chlorobenzyl | 24h reflux in DMF | 68% yield, m.p. 165–167°C |
| Allyl | Microwave, 150°C, 30min | 85% yield, m.p. 129–131°C |
Challenges like poor solubility are mitigated using polar aprotic solvents (DMSO or DMF) .
Q. How should researchers address conflicting data in spectral interpretation, such as unexpected NOE correlations in NMR?
Methodological Answer: Contradictions in NMR data may arise from:
- Dynamic Effects: Rotameric equilibria of methoxy groups.
- Solvent Artifacts: Deuteration incompatibility in CDCl₃.
Resolution Steps:
- Acquire variable-temperature NMR to identify dynamic processes.
- Compare with 2D techniques (COSY, HSQC) to assign overlapping signals.
- Cross-check with IR (C-Cl stretch: 550–600 cm⁻¹) and mass fragmentation patterns .
For crystallographic conflicts, re-refine data with alternative software (e.g., CRYSTAL vs. SHELX) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
